REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].O=[C:8]1[N:12]([CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:11][CH:10]([C:20]([NH:22][CH:23]2[CH2:25][CH2:24]2)=O)[CH2:9]1.O.[OH-].[Na+]>O1CCCC1>[C:14]1([CH2:13][N:12]2[CH2:8][CH2:9][CH:10]([CH2:20][NH:22][CH:23]3[CH2:25][CH2:24]3)[CH2:11]2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solid
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CC(CN1CC1=CC=CC=C1)C(=O)NC1CC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
at reflux for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
the mixture was treated dropwise
|
Type
|
ADDITION
|
Details
|
addition
|
Type
|
CUSTOM
|
Details
|
to produce a granular precipitate
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
WASH
|
Details
|
washed with tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CN1CC(CC1)CNC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |